1,16-Hexadecanediol, also known as hexadecane-1,16-diol, is a long-chain saturated fatty alcohol with the molecular formula and a molecular weight of approximately 258.44 g/mol. This compound features two hydroxyl groups (-OH) located at the first and sixteenth carbon positions of the hexadecane chain. It appears as a colorless, waxy solid that is insoluble in water but soluble in organic solvents, which contributes to its amphiphilic properties—allowing it to interact with both hydrophilic and hydrophobic substances .
1,16-Hexadecanediol is naturally occurring in plants, particularly in Arabidopsis thaliana, where it plays a role in various metabolic processes . Its structure enables it to engage favorably with biological membranes, making it a subject of interest in biochemical research.
One area of research exploring 1,16-hexadecanediol is its ability to activate the Mps1 MAP kinase pathway. This pathway is crucial for regulating cell division and maintaining genomic stability . Studies have shown that 1,16-hexadecanediol treatment can induce Mps1 kinase activity, potentially offering insights into cell cycle regulation and its potential role in therapeutic development .
Another research application of 1,16-hexadecanediol involves studying chlorophyll biosynthesis. Chlorophyll is the pigment responsible for the green color in plants and plays a vital role in photosynthesis. Researchers have utilized 1,16-hexadecanediol to accumulate bacteriochlorophyll c (BChl c), a type of chlorophyll found in certain bacteria, by forming monoesterified conjugates. This allows for further investigation of the BChl c biosynthesis pathway and its function .
In chemical synthesis, 1,16-hexadecanediol has been utilized as a reactant in several reactions. Notably, it can undergo oxymercuration-demercuration when reacted with hexadecene to facilitate the addition of water across double bonds. Additionally, it can react with potassium iodide to produce 1,16-diiodohexadecane. This compound has also been involved in the synthesis of radio-labeled compounds for research purposes.
Research indicates that 1,16-hexadecanediol can activate the Mps1 mitogen-activated protein kinase pathway, which is crucial for regulating cell division and maintaining genomic stability. Furthermore, it has been studied for its role in chlorophyll biosynthesis, particularly in accumulating bacteriochlorophyll c through monoesterification. These findings suggest potential therapeutic applications related to cell cycle regulation and metabolic pathways.
This compound finds diverse applications across several industries:
Studies have explored the interactions of 1,16-hexadecanediol with biological membranes and its role in activating specific signaling pathways. Its ability to form hydrogen bonds due to hydroxyl groups allows for significant interactions with polar molecules while maintaining compatibility with non-polar environments due to its long hydrocarbon chain. This duality makes it an interesting candidate for further research into drug delivery systems and membrane dynamics.
Several compounds share structural similarities with 1,16-hexadecanediol. Here is a comparison highlighting their uniqueness:
Compound Name | Structure | Unique Features |
---|---|---|
1-Hexadecanol | C₁₆H₃₄O | Primary alcohol; commonly used as an emollient. |
1,2-Hexadecanediol | C₁₆H₃₄O₂ | Contains hydroxyl groups at positions 1 and 2; used in polymer chemistry. |
1-Octadecanol | C₁₈H₃₈O | Longer chain; used primarily in cosmetics and lubricants. |
Hexadecane | C₁₆H₃₄ | Saturated alkane; serves as a base for fatty alcohols. |
While all these compounds are fatty alcohols or diols with long hydrocarbon chains, 1,16-hexadecanediol's unique positioning of hydroxyl groups at both ends distinguishes it from others, impacting its solubility and interaction properties significantly .
Irritant